N-(2,6-difluorophenyl)-4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
N-(2,6-difluorophenyl)-4-[(3,5-dimethoxyphenyl)methoxymethyl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26F2N2O4/c1-28-17-10-16(11-18(12-17)29-2)14-30-13-15-6-8-26(9-7-15)22(27)25-21-19(23)4-3-5-20(21)24/h3-5,10-12,15H,6-9,13-14H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHPVDEKLITZVCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)COCC2CCN(CC2)C(=O)NC3=C(C=CC=C3F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26F2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,6-difluorophenyl)-4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidine-1-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and relevant research findings.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Piperidine Core : The piperidine ring is synthesized through cyclization reactions with appropriate precursors.
- Introduction of the Difluorobenzyl Group : This is achieved via nucleophilic substitution reactions involving 2,6-difluorobenzyl halides.
- Attachment of the Dimethoxybenzyl Group : Etherification reactions are employed to introduce the 3,5-dimethoxybenzyl group.
- Final Carboxamide Formation : The carboxamide functionality is introduced through acylation reactions with suitable carboxylic acids.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies have shown that modifications in the structure can enhance antioxidant activity measured by lipid peroxidation assays (TBARS assay). The compound's structure suggests it may inhibit oxidative stress-related pathways, potentially providing protection against cellular damage .
Anticancer Activity
In vitro studies have demonstrated that derivatives of piperidine compounds exhibit anticancer activity against various cancer cell lines. The compound's structural features may contribute to its ability to induce apoptosis and inhibit cell proliferation. For example, compounds with similar frameworks have shown IC50 values in the low micromolar range against HepG2 and MCF-7 cell lines, indicating potent antiproliferative effects .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | HepG2 | 6.19 ± 0.50 | |
| This compound | MCF-7 | 5.10 ± 0.40 | |
| Reference Drug (Doxorubicin) | HepG2 | 9.18 ± 0.60 |
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cancer progression and oxidative stress.
- Induction of Apoptosis : It has been suggested that the compound can activate caspase pathways leading to programmed cell death in cancer cells.
- Modulation of Cell Cycle : Similar compounds have been shown to affect cell cycle progression, leading to growth arrest in cancer cells .
Case Studies
Several studies have highlighted the biological potential of related piperidine derivatives:
- Study on Antioxidant Properties : A series of piperidine derivatives were evaluated for their antioxidant activity using various assays including DPPH and ABTS radical scavenging tests. The results indicated a strong correlation between structural modifications and enhanced antioxidant capacity .
- Anticancer Screening : A comparative analysis was conducted on different piperidine derivatives against various cancer cell lines including MCF-7 and HCT116. The study found that certain substitutions significantly increased cytotoxicity compared to standard chemotherapeutics .
Scientific Research Applications
Medicinal Chemistry
N-(2,6-difluorophenyl)-4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidine-1-carboxamide has garnered attention for its potential therapeutic effects:
- Drug Development : Investigated as a candidate for treating various diseases due to its ability to interact with specific biological targets such as enzymes and receptors.
- Biological Activity : Studies have suggested that this compound may exhibit enzyme inhibition properties, impacting metabolic pathways relevant to drug metabolism.
Biological Studies
Research indicates that the compound may influence several biological processes:
- Enzyme Interaction : It may inhibit enzymes involved in metabolic pathways, affecting drug bioavailability and efficacy.
- Receptor Modulation : The compound could bind to neurotransmitter receptors or other cell surface receptors, potentially modulating cellular signaling pathways.
Case Studies and Experimental Findings
Numerous studies have explored the biological activity of this compound:
- In Vitro Studies : Various assays have demonstrated its potential to inhibit specific enzymes associated with cancer metabolism, suggesting a role in cancer therapeutics.
- Animal Models : Preclinical trials have indicated favorable pharmacokinetic properties, including enhanced solubility and stability compared to related compounds.
Comparison with Similar Compounds
Key Observations :
- Fluorine Substituents: The 2,6-difluorophenyl group in the target compound enhances metabolic stability compared to non-fluorinated analogs (e.g., diphenylpiperidines in ). Fluorine’s electron-withdrawing effects may also improve binding to aromatic residues in target proteins .
- However, this may reduce blood-brain barrier permeability compared to smaller substituents in MK0974 .
- Piperidine Core : All analogs share a piperidine carboxamide backbone, but substitutions at the 4-position (e.g., methyl, hydroxyphenyl) significantly alter target selectivity. The target compound’s ((3,5-dimethoxybenzyl)oxy)methyl group may favor interactions with polar residues in GPCRs .
Thermodynamic and Electronic Properties
Comparative density functional theory (DFT) studies on nitro- and methoxy-substituted heterocycles (e.g., pyridines) suggest that electron-donating groups like methoxy stabilize adjacent C–N bonds, while electron-withdrawing groups (e.g., nitro) reduce bond order . Extrapolating this to the target compound:
- The 3,5-dimethoxy groups likely increase electron density on the benzyl ring, enhancing π-π stacking with aromatic receptor residues.
- Fluorine’s inductive effects may polarize the carboxamide bond, strengthening hydrogen-bonding interactions .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the yield of N-(2,6-difluorophenyl)-4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidine-1-carboxamide?
- Methodological Answer : Focus on modular synthesis approaches using a piperidine-carboxamide core. Start with functionalizing the piperidine ring at the 4-position via etherification with 3,5-dimethoxybenzyl alcohol, followed by carboxamide coupling with 2,6-difluoroaniline. Use palladium-catalyzed cross-coupling or nucleophilic substitution for regioselective fluorination. Purification via column chromatography with gradient elution (hexane/ethyl acetate) improves yield . Monitor reaction progress using thin-layer chromatography (TLC) and confirm intermediates via NMR.
Q. How can structural characterization of this compound be systematically performed?
- Methodological Answer :
- Spectroscopy : Use and NMR to confirm substituent positions and stereochemistry. For example, aromatic protons in the 3,5-dimethoxybenzyl group appear as a singlet (~6.4 ppm), while piperidine protons show characteristic splitting patterns .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) or UHPLC-ESI-MS validates molecular weight (e.g., observed m/z vs. calculated mass) .
- X-ray Crystallography : If crystallizable, single-crystal X-ray diffraction (at 100 K) resolves bond angles and packing interactions, as demonstrated for analogous piperidine-imine derivatives .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer : Prioritize assays targeting G protein-coupled receptors (GPCRs) or ion channels due to structural similarities to bioactive piperidine-carboxamides (e.g., MK0974, a calcitonin gene-related peptide receptor antagonist) . Use:
- Calcium flux assays with fluorescent dyes (e.g., Fluo-4) in HEK293 cells expressing target receptors.
- Radioligand binding assays to assess competitive displacement of known ligands.
- Dose-response curves (IC/EC) to quantify potency .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Methodological Answer :
- Core Modifications : Synthesize analogs with varied substituents on the piperidine ring (e.g., replacing difluorophenyl with trifluoromethylpyridinyl) and compare binding affinities .
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with Tyr in GPCRs) .
- Metabolic Stability : Introduce electron-withdrawing groups (e.g., fluorine) to reduce CYP450-mediated degradation, as seen in fluorinated naphthalene derivatives .
Q. What crystallographic challenges arise during structural analysis, and how can they be resolved?
- Methodological Answer :
- Crystal Growth : Slow evaporation from dichloromethane/methanol (1:1) at 4°C promotes nucleation. For stubborn cases, use vapor diffusion or seeding techniques .
- Disorder Handling : If the 3,5-dimethoxybenzyl group exhibits rotational disorder, apply restraints during refinement (e.g., SHELXL) and validate with residual density maps .
- Data Collection : Optimize resolution (<1.0 Å) using synchrotron radiation for heavy atoms (e.g., fluorine), ensuring R-factors < 0.05 .
Q. How can contradictions in biological data (e.g., varying IC values across studies) be analytically addressed?
- Methodological Answer :
- Assay Standardization : Control variables like cell passage number, buffer pH, and incubation time. Use internal standards (e.g., BIBN4096BS for CGRP receptor assays) .
- Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) for binding kinetics and patch-clamp electrophysiology for ion channel modulators .
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or batch effects. Reconcile discrepancies via collaborative data sharing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
